C–I Bond Dissociation Energy and Nucleofugality Compared to C–Br and C–Cl Analogues
1-Iodoundecane exhibits significantly higher reactivity in nucleophilic substitution (SN2) reactions relative to its 1-bromoundecane and 1-chloroundecane counterparts due to the lower bond dissociation energy of the C–I bond. The C–I bond dissociation energy for primary alkyl iodides is approximately 53–57 kcal/mol, compared to 68–71 kcal/mol for C–Br and 81–84 kcal/mol for C–Cl bonds [1]. This energetic difference translates to a leaving group propensity that enables 1-iodoundecane to undergo substitution under milder conditions—lower temperatures and shorter reaction times—than would be required for the bromo- or chloro- analogues [2].
| Evidence Dimension | Bond Dissociation Energy (BDE) of C–X bond (primary alkyl halides) |
|---|---|
| Target Compound Data | C–I: ~53–57 kcal/mol |
| Comparator Or Baseline | 1-Bromoundecane: C–Br: ~68–71 kcal/mol; 1-Chloroundecane: C–Cl: ~81–84 kcal/mol |
| Quantified Difference | C–I bond is ~15 kcal/mol weaker than C–Br; ~27 kcal/mol weaker than C–Cl |
| Conditions | Primary alkyl halide homologous series; class-level thermodynamic data from standard bond dissociation energy tables |
Why This Matters
This quantified difference in bond strength directly supports the selection of 1-iodoundecane over bromo- or chloroalkanes when mild, rapid, and high-yield nucleophilic substitution is required, minimizing side reactions and degradation of sensitive substrates.
- [1] Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255-263. View Source
- [2] Solubility of Things. 1-Iodoundecane: Reactivity. View Source
